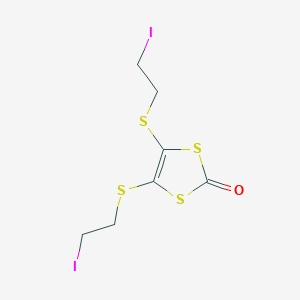
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is a chemical compound characterized by the presence of two iodoethylsulfanyl groups attached to a 1,3-dithiol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one typically involves the reaction of 1,3-dithiol-2-one with 2-iodoethylsulfanyl groups under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodo groups to other functional groups such as hydroxyl or amino groups.
Substitution: The iodo groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like thiols or amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur-containing groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4,5-bis(2-iodoethylthio)benzene: This compound shares a similar structure but contains bromine atoms instead of iodine.
4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one: This compound has chlorine atoms instead of iodine, leading to different reactivity and properties.
Uniqueness
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is unique due to the presence of iodine atoms, which can participate in specific chemical reactions not possible with other halogens. This uniqueness makes it valuable in applications where iodine’s reactivity is advantageous, such as in radiolabeling for imaging studies or in the synthesis of iodinated pharmaceuticals.
Properties
IUPAC Name |
4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8I2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQDOADJJFDOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)SC1=C(SC(=O)S1)SCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8I2OS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398936 |
Source


|
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128258-76-4 |
Source


|
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

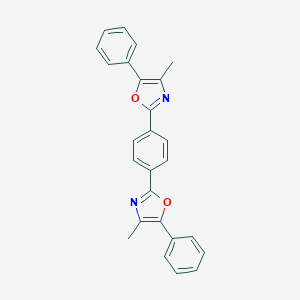
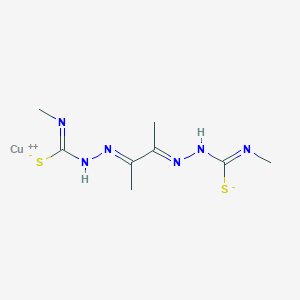



![tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-](/img/structure/B160580.png)
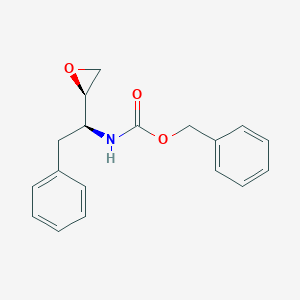
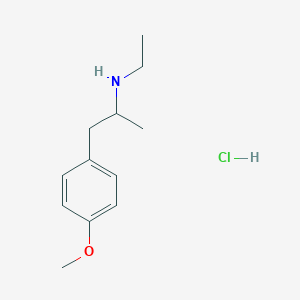
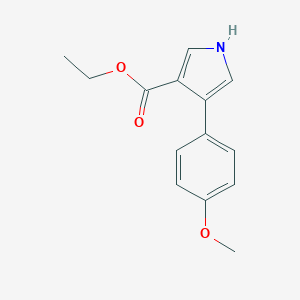
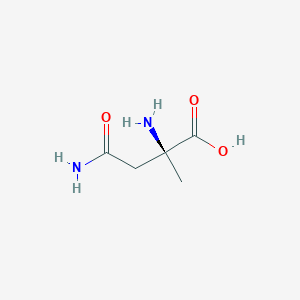
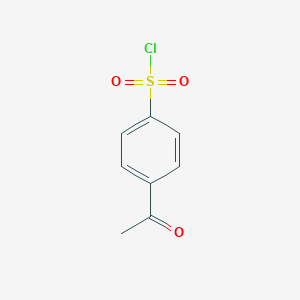
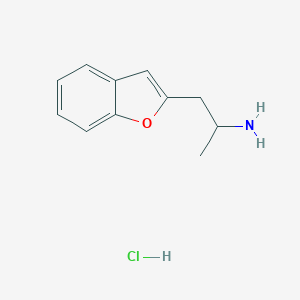
![3,9-Bis(2-cyanoethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160594.png)
